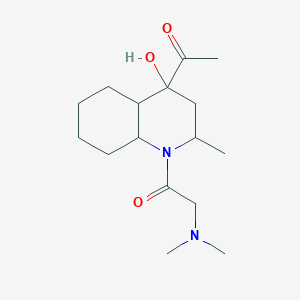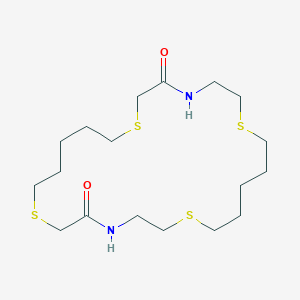![molecular formula C15H32NO2- B14479586 [(2-Hydroxyethyl)(tridecyl)amino]oxidanide CAS No. 71783-32-9](/img/structure/B14479586.png)
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyethyl group and a tridecyl chain attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide typically involves the reaction of tridecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tridecylamine with Ethylene Oxide: Tridecylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the hydroxyethyl group.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions and ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.
Aplicaciones Científicas De Investigación
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the tridecyl chain play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxyethyl)dimethylamine: Similar in structure but with shorter alkyl chains.
(2-Hydroxyethyl)benzylamine: Contains a benzyl group instead of a tridecyl chain.
(2-Hydroxyethyl)ethylamine: Contains an ethyl group instead of a tridecyl chain.
Uniqueness
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactant and emulsifier production.
Propiedades
Número CAS |
71783-32-9 |
|---|---|
Fórmula molecular |
C15H32NO2- |
Peso molecular |
258.42 g/mol |
Nombre IUPAC |
2-[oxido(tridecyl)amino]ethanol |
InChI |
InChI=1S/C15H32NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17/h17H,2-15H2,1H3/q-1 |
Clave InChI |
CNECTPSTGYSBTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


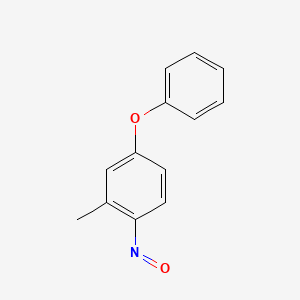
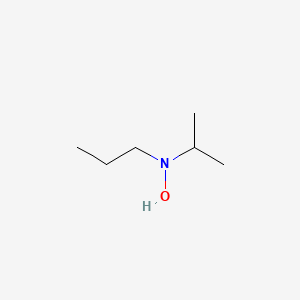
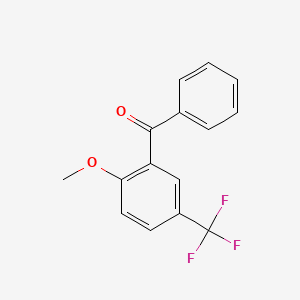
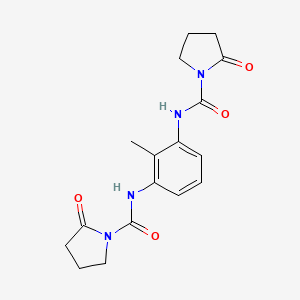
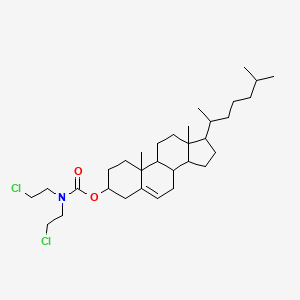
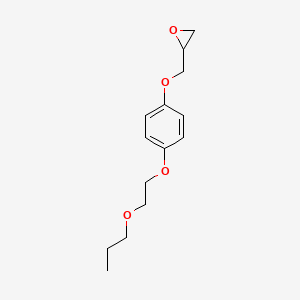
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
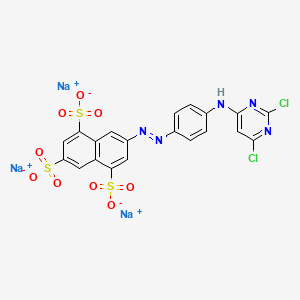
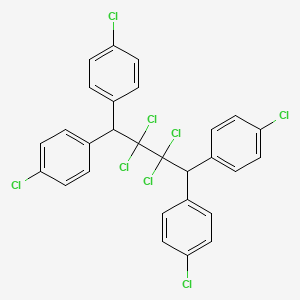
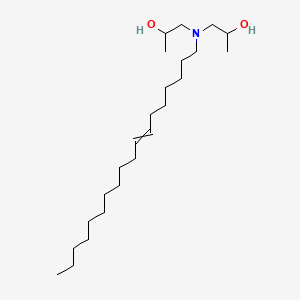
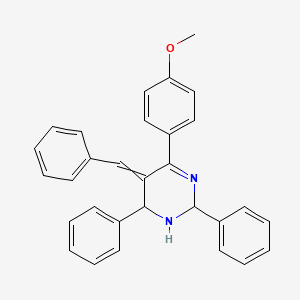
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
